molecular formula C18H14F3NO2 B2640939 (E)-3-(2,5-difluorophenyl)-1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)prop-2-en-1-one CAS No. 2034897-67-9

(E)-3-(2,5-difluorophenyl)-1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)prop-2-en-1-one

カタログ番号 B2640939
CAS番号: 2034897-67-9
分子量: 333.31
InChIキー: CJRLUYYZDMGUGR-LZCJLJQNSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(E)-3-(2,5-difluorophenyl)-1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C18H14F3NO2 and its molecular weight is 333.31. The purity is usually 95%.
BenchChem offers high-quality (E)-3-(2,5-difluorophenyl)-1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)prop-2-en-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(2,5-difluorophenyl)-1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)prop-2-en-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Process Development and Scale-Up

Compounds with structures incorporating the benzoxazepine core, such as mTOR inhibitors, have undergone significant process development for scalable synthesis. These processes involve complex chemical synthesis routes that enable the production of large quantities of intermediates and target compounds. For example, Naganathan et al. (2015) report the scalable synthesis of a kinase inhibitor with a benzoxazepine core, highlighting the compound's importance in drug development and the synthesis challenges overcome during scale-up【Naganathan et al., 2015】(https://consensus.app/papers/process-development-scaleup-benzoxazepinecontaining-naganathan/9e9185d9fa185932aac76b0f803c6a54/?utm_source=chatgpt).

Heterocyclic Compound Synthesis

Research into the synthesis of heterocyclic compounds, including oxazepine derivatives, showcases the chemical versatility and potential pharmacological applications of these molecules. The work by Adnan et al. (2014) focuses on creating various heterocyclic derivatives, demonstrating the broad applicability of these compounds in medicinal chemistry and potential therapeutic uses【Adnan et al., 2014】(https://consensus.app/papers/synthesis-identification-oxazepine-pyrazole-isoxazole-adnan/ac093da981675b8ca8163e2dbea05e18/?utm_source=chatgpt).

Antimicrobial Activity

Fluorine-containing compounds, such as those synthesized by Gadakh et al. (2010), have been evaluated for their antimicrobial activities against a range of bacterial and fungal strains. This research highlights the potential of fluorine-substituted benzoxazepines and related compounds in developing new antimicrobial agents【Gadakh et al., 2010】(https://consensus.app/papers/synthesis-activity-fluorine-containing-gadakh/9800d10edccd5ef4a0bdccf35fcfd786/?utm_source=chatgpt).

Novel Synthesis Techniques

Studies have also focused on novel synthesis techniques for creating benzoxazepine derivatives. Bakthadoss and Murugan (2009) describe a simple synthesis method for (E)-3-arylidene-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-ones, showcasing the chemical innovation in generating structurally complex molecules【Bakthadoss & Murugan, 2009】(https://consensus.app/papers/novel-synthesis-bakthadoss/17c263ad026e58fab33282afd87fa2bd/?utm_source=chatgpt).

特性

IUPAC Name

(E)-3-(2,5-difluorophenyl)-1-(7-fluoro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3NO2/c19-14-2-4-16(21)12(9-14)1-6-18(23)22-7-8-24-17-5-3-15(20)10-13(17)11-22/h1-6,9-10H,7-8,11H2/b6-1+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJRLUYYZDMGUGR-LZCJLJQNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(CN1C(=O)C=CC3=C(C=CC(=C3)F)F)C=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2=C(CN1C(=O)/C=C/C3=C(C=CC(=C3)F)F)C=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(2,5-difluorophenyl)-1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)prop-2-en-1-one

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。